Cas no 1393561-29-9 ((6-Bromo-4-nitropyridin-2-YL)acetic acid)

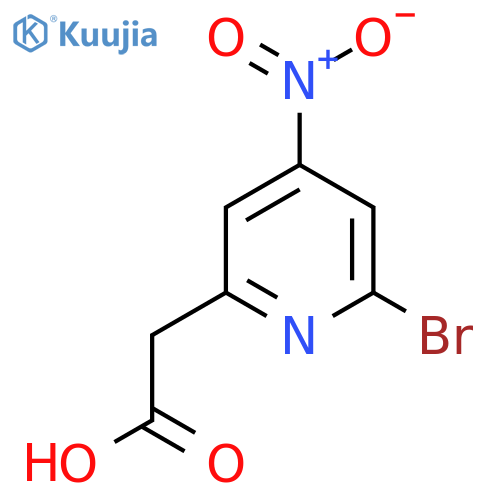

1393561-29-9 structure

商品名:(6-Bromo-4-nitropyridin-2-YL)acetic acid

CAS番号:1393561-29-9

MF:C7H5BrN2O4

メガワット:261.029600858688

CID:4901604

(6-Bromo-4-nitropyridin-2-YL)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-4-nitropyridine-6-acetic acid

- AB81435

- (6-BROMO-4-NITROPYRIDIN-2-YL)ACETIC ACID

- (6-Bromo-4-nitropyridin-2-YL)acetic acid

-

- インチ: 1S/C7H5BrN2O4/c8-6-3-5(10(13)14)1-4(9-6)2-7(11)12/h1,3H,2H2,(H,11,12)

- InChIKey: BIFNLSXQUGNAFD-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC(CC(=O)O)=N1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 242

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 96

(6-Bromo-4-nitropyridin-2-YL)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029011936-250mg |

2-Bromo-4-nitropyridine-6-acetic acid |

1393561-29-9 | 95% | 250mg |

980.00 USD | 2021-06-08 | |

| Alichem | A029011936-1g |

2-Bromo-4-nitropyridine-6-acetic acid |

1393561-29-9 | 95% | 1g |

2,750.25 USD | 2021-06-08 |

(6-Bromo-4-nitropyridin-2-YL)acetic acid 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

1393561-29-9 ((6-Bromo-4-nitropyridin-2-YL)acetic acid) 関連製品

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量